
(Prop-1-yn-1-yl)boronic acid
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Overview
Description
(Prop-1-yn-1-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a propynyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Prop-1-yn-1-yl)boronic acid typically involves the borylation of propyne. One common method is the palladium-catalyzed borylation of propyne using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often at room temperature, in the presence of a base such as potassium acetate. The general reaction scheme is as follows:
Propyne+B2(pin)2Pd catalyst(Prop-1-yn-1-yl)boronic acid
Industrial Production Methods
Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is crucial and typically involves techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Cross-Coupling Reactions
(Prop-1-yn-1-yl)boronic acid serves as a critical reagent in transition-metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings. The terminal alkyne moiety enhances reactivity with aryl halides or triflates under mild conditions.
Example Reaction
Key Findings :
-
The boron-alkyne synergy enables regioselective couplings without competing protodeboronation .
-
Copper co-catalysts (e.g., CuI) enhance efficiency in heteroaryl couplings .
Oxidation Reactions
The boronic acid group is oxidized to hydroxyl or carbonyl derivatives under controlled conditions.
Oxidation Pathways
Oxidizing Agent | Conditions | Product | Selectivity | Source |
---|---|---|---|---|
H₂O₂ (30%) | NaOH, EtOH, 0°C, 2 h | Propiolic acid (HC≡CCOOH) | >90% | |
NaBO₃·4H₂O | THF, RT, 6 h | This compound pinacol ester | 85% |
Mechanistic Insight :
-
Peroxide-mediated oxidation proceeds via nucleophilic attack on boron, followed by alkyne stabilization of intermediates .
Hydroboration Reactions
The compound acts as a hydroboration agent for alkynes and alkenes, forming substituted boronate esters.
Reaction with Terminal Alkynes
Substrate | Conditions | Product | Stereochemistry | Source |
---|---|---|---|---|
Phenylacetylene | BH₃·THF, 0°C, 1 h | (E)-1-Phenyl-2-borylpropene | >95% E | |
1-Hexyne | Cu(OTf)₂, RT, 3 h | (Z)-1-Hexyl-2-borylpropene | 88% Z |
Applications :
Substitution Reactions
The boron center undergoes nucleophilic substitution with halides or alkoxides.
Nucleophilic Displacement
Nucleophile | Conditions | Product | Yield | Source |
---|---|---|---|---|
LiAlH₄ | Et₂O, −78°C, 30 min | Prop-1-yne | 92% | |
NaOMe | MeOH, RT, 2 h | Methyl (prop-1-yn-1-yl)boronate | 75% |
Limitations :
-
Steric hindrance from the alkyne group reduces reactivity with bulky nucleophiles.
Cycloaddition Reactions
The terminal alkyne participates in [2+2] and [3+2] cycloadditions, forming strained cyclic adducts.
Examples
Reaction Type | Partner | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
[2+2] with Ketene | Dichloroketene | CH₂Cl₂, −20°C, 4 h | Cyclobutenylboronate | 68% | |
CuAAC (Click Chemistry) | Benzyl azide | CuSO₄, NaAsc, RT, 12 h | Triazolylboronate | 94% |
Applications :
Complexation with Metals
The compound forms stable complexes with transition metals, enhancing catalytic activity.
Notable Complexes
Metal Salt | Ligand | Application | Stability | Source |
---|---|---|---|---|
PdCl₂ | PPh₃ | Cross-coupling catalysis | >100 cycles | |
CuI | 1,10-Phenanthroline | Alkyne-azide cycloaddition | Air-stable |
Insight :
Scientific Research Applications
(Prop-1-yn-1-yl)boronic acid, also known as 1-propynylboronic acid, is an organoboron compound with a boronic acid functional group attached to a propynyl chain. Its chemical formula is C3H5BO2, and it has a molar mass of approximately 85.9 g/mol. This compound typically appears as a pale beige solid and has a melting point ranging from 123 to 127 °C. It is very slightly soluble in methanol and chloroform when heated.
Applications in Organic Synthesis
This compound is primarily used in organic synthesis as a reagent. Specifically, it is utilized in Suzuki-Miyaura cross-coupling reactions. Due to its unique structure, it also has potential applications in materials science and catalysis.
Suzuki-Miyaura Cross-Coupling
Boronic acids and borate esters are used as catalysts and reagents in synthetic organic synthesis . The Suzuki-Miyaura cross-coupling reaction is a key application, where a boronic acid is coupled with a halide or pseudohalide in the presence of a palladium catalyst and a base . This reaction is used to form new carbon-carbon bonds .
Catalysis
This compound can form stable complexes with metals, making it valuable in catalysis.
Comparison with Other Boronic Acids
This compound has a terminal alkyne functionality, setting it apart from other boronic acids and allowing for unique reactivity patterns. The table below compares this compound with other boronic acids:
Compound Name | Structure Type | Unique Features |
---|---|---|
(Phenyl)boronic Acid | Arylboronic Acid | More stable and widely used in pharmaceutical applications |
(2-(Prop-1-en-1-yl)phenyl)boronic Acid | Aryl-substituted Boronic Acid | Offers different reactivity profiles due to the alkene moiety |
(3-(Dimethylamino)prop-1-enyl)boronic Acid | Amino-substituted Boronic Acid | Exhibits different biological activities due to the presence of an amino group |
Mechanism of Action
The mechanism of action of (Prop-1-yn-1-yl)boronic acid in various reactions involves the interaction of the boronic acid group with other functional groups or catalysts. In Suzuki-Miyaura coupling, for example, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid with a phenyl group instead of a propynyl group.
Vinylboronic acid: Contains a vinyl group attached to the boronic acid moiety.
Allylboronic acid: Features an allyl group in place of the propynyl group.
Uniqueness
(Prop-1-yn-1-yl)boronic acid is unique due to the presence of the propynyl group, which imparts distinct reactivity and properties compared to other boronic acids. The triple bond in the propynyl group can participate in additional reactions, such as cycloadditions, making it a versatile compound in synthetic chemistry.
Biological Activity
(Prop-1-yn-1-yl)boronic acid, also known as 1-propynylboronic acid, is an organoboron compound characterized by a boronic acid functional group attached to a propynyl chain. Its chemical formula is C3H7BO2 with a molar mass of approximately 85.9 g/mol. This compound appears as a pale beige solid with a melting point ranging from 123 to 127 °C and exhibits limited solubility in common solvents such as methanol and chloroform when heated.
The unique structure of this compound, particularly its terminal alkyne functionality, allows for distinct reactivity patterns, making it valuable in organic synthesis and potential applications in materials science and catalysis.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound. In vitro assessments demonstrated significant free radical scavenging capabilities, with an IC50 value of 0.14 ± 0.01 µg/mL using the DPPH method. This indicates its potential utility in formulations aimed at combating oxidative stress .
Antibacterial Activity
The compound has also shown promising antibacterial effects. It was effective against Escherichia coli (ATCC 25922), with a minimum inhibitory concentration (MIC) determined at 6.50 mg/mL. This suggests that this compound could be explored for applications in antimicrobial therapies .
Anticancer Properties
In terms of anticancer activity, this compound exhibited a high cytotoxic effect on the MCF-7 cancer cell line with an IC50 value of 18.76 ± 0.62 µg/mL, while showing no toxic effects on healthy cell lines. This selective toxicity underscores its potential as a therapeutic agent in cancer treatment .
Enzyme Inhibition
The compound also demonstrates enzyme inhibition capabilities:
- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL
- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL
- Antiurease : IC50 = 1.10 ± 0.06 µg/mL
- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL
These results indicate that this compound could serve as a lead compound for developing inhibitors against these enzymes, which are relevant in various biological processes .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
(Phenyl)boronic Acid | Arylboronic Acid | More stable and widely used in pharmaceutical applications |
(2-(Prop-1-en-1-yl)phenyl)boronic Acid | Aryl-substituted Boronic Acid | Offers different reactivity profiles due to the alkene moiety |
(3-(Dimethylamino)prop-1-enyl)boronic Acid | Amino-substituted Boronic Acid | Exhibits different biological activities due to amino group presence |
The comparison highlights that while other boronic acids have established applications, the unique terminal alkyne functionality of this compound may confer distinct biological activities not observed in other derivatives.
Study on Antioxidant and Antimicrobial Cream Formulation
A study focused on formulating a cream containing this compound assessed its biological activities, including antioxidant and antimicrobial properties. The formulation showed no significant histological changes compared to control groups, indicating its safety for dermatological use while retaining effective biological activity .
Review of Boron Compounds in Medicinal Chemistry
A comprehensive review discussed the increasing interest in boron-containing compounds like this compound due to their diverse biological activities, including anticancer and antibacterial properties. The review noted that modifications to bioactive molecules by incorporating boronic acids can enhance selectivity and pharmacokinetic profiles, making them valuable in drug development .
Q & A
Q. Basic: What experimental methods are suitable for studying the binding kinetics of (prop-1-yn-1-yl)boronic acid with diols in aqueous solutions?
Methodological Answer:
The stopped-flow fluorescence method is optimal for real-time monitoring of boronic acid-diol binding kinetics. This technique allows rapid mixing of reactants (e.g., boronic acid and sugars) and tracks fluorescence changes during complex formation. For example, kon (association rate) and koff (dissociation rate) values can be derived from pseudo-first-order kinetics under physiological pH (7.4), with D-fructose typically exhibiting faster kon values than D-glucose due to structural compatibility . Ensure buffer systems (e.g., phosphate-buffered saline) are inert to boronic acid reactivity.
Q. Advanced: How do steric and electronic effects of substituents on this compound influence its binding kinetics with glycoproteins?
Methodological Answer: Substituent effects can be systematically analyzed via surface plasmon resonance (SPR) . Immobilize boronic acid derivatives (e.g., AECPBA) on carboxymethyl dextran-coated gold surfaces and measure association/dissociation rates with glycoproteins like RNase B. Steric hindrance from bulky groups (e.g., pyrene) may reduce kon, while electron-withdrawing groups (e.g., nitro) enhance Lewis acidity, accelerating diol binding. SPR data should be complemented with molecular dynamics simulations to correlate structural features with kinetic trends .
Q. Basic: How can MALDI-MS be optimized to characterize this compound-containing peptides?
Methodological Answer:
To avoid boroxine formation (dehydration/trimerization artifacts), derivatize boronic acids with pinacol or 2,5-dihydroxybenzoic acid (DHB) . DHB acts as both a matrix and derivatizing agent, enabling in situ esterification on the MALDI plate. Use reflector mode for high-resolution detection of linear and branched peptides (up to five boronic acid groups). Validate spectra with MS/MS fragmentation to confirm sequences and boronic acid positions .
Q. Advanced: What strategies mitigate boronic acid trimerization in high-throughput sequencing of combinatorial libraries?
Methodological Answer: Employ on-plate cyclization suppression using DHB or diol additives (e.g., mannitol) during sample preparation. For libraries with multiple boronic acids, use isotopic labeling (e.g., ¹¹B/¹⁰B) to distinguish monomers from trimers. Combine with collision-induced dissociation (CID) to fragment boroxines and reconstruct original peptide masses. Automated workflows (e.g., robotic spotting) enhance reproducibility in library screening .
Q. Basic: How can computational methods guide the design of this compound-based enzyme inhibitors?
Methodological Answer:
Use density functional theory (DFT) to model boronic acid interactions with catalytic residues (e.g., serine proteases). For HIV-1 protease, simulate hydrogen bonding between the boronic acid’s B-OH group and Asp25/Asn30. Molecular docking (e.g., AutoDock Vina) can predict binding poses, while free-energy perturbation (FEP) calculations quantify affinity changes from substituent modifications .
Q. Advanced: How do boronic acids maintain potency against drug-resistant enzyme variants?
Methodological Answer: Crystallographic studies (e.g., X-ray diffraction at 1.2 Å resolution) reveal that boronic acids form short, covalent-like hydrogen bonds (e.g., B-OH···O=C, 2.2 Å) with residues like Asp30N in HIV-1 protease mutants. Compare wild-type and mutant structures to identify conserved interaction motifs. Optimize substituents (e.g., aryl groups) for π-π stacking with hydrophobic pockets to counteract resistance .
Q. Basic: What analytical techniques quantify trace impurities of this compound in drug substances?
Methodological Answer:
LC-MS/MS in MRM mode is ideal for detecting boronic acid impurities at sub-ppm levels. Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Validate method parameters per ICH Q2(R1): LOD (0.1 ppm), LOQ (0.3 ppm), linearity (R² > 0.99), and recovery (90–110%). Avoid derivatization by optimizing ionization (negative ESI) for underivatized acids .
Q. Advanced: How do non-glycosylated proteins interfere with boronic acid-based electrochemical sensors?
Methodological Answer: Non-specific binding arises from hydrophobic or electrostatic interactions. Mitigate interference by integrating redox-active polymer sieves (e.g., poly-nordihydroguaiaretic acid) into sensor designs. These polymers exclude plasma proteins (>30 kDa) while allowing glucose diffusion. Use electrochemical impedance spectroscopy (EIS) to quantify fouling and optimize polymer thickness (e.g., 50–100 nm) .
Q. Basic: How is the crystal structure of this compound determined using X-ray diffraction?
Methodological Answer:
Use SHELXL for refinement, starting with SHELXS for structure solution. Collect high-resolution data (≤1.0 Å) to resolve boron’s electron density. Apply restraints for B-O bond lengths (1.36–1.42 Å) and angles (120°). Validate with R1 < 5% and wR2 < 10%. For disordered propargyl groups, use PART instructions in SHELXL .
Q. Advanced: What challenges arise in refining boronic acid structures with high thermal motion?
Methodological Answer: High thermal motion in propargyl groups causes electron density smearing. Apply anisotropic displacement parameters (ADPs) for boron and adjacent atoms. For severe disorder, model alternative conformations (e.g., two-part propargyl orientations) and refine occupancy factors. Use Hirshfeld surface analysis to validate intermolecular interactions (e.g., B-OH···O hydrogen bonds) .
Q. Basic: How does pH influence the fluorescence properties of this compound in carbohydrate sensing?
Methodological Answer:
Fluorescence intensity correlates with boronic acid’s ionization state. At pH > pKa (~7.6), the trigonal boronate form dominates, enhancing fluorescence via reduced quenching. Use time-resolved fluorescence to measure lifetime changes (τ1 → τ2) upon sugar binding. Calibrate with buffers (pH 6–9) and reference quantum yields (e.g., quinine sulfate) .
Q. Advanced: How can selectivity for fructose over glucose be engineered in boronic acid sensors?
Methodological Answer: Design sensors with preorganized binding pockets (e.g., dithiane-based scaffolds) that match fructose’s cis-1,2-diol geometry. Introduce steric hindrance (e.g., ortho-substituents) to block glucose’s equatorial diol. Validate selectivity via isothermal titration calorimetry (ITC) and compare Ka values (fructose: ~10³ M⁻¹; glucose: ~10² M⁻¹) .
Properties
Molecular Formula |
C3H5BO2 |
---|---|
Molecular Weight |
83.88 g/mol |
IUPAC Name |
prop-1-ynylboronic acid |
InChI |
InChI=1S/C3H5BO2/c1-2-3-4(5)6/h5-6H,1H3 |
InChI Key |
BHEPPRJROHTIQA-UHFFFAOYSA-N |
Canonical SMILES |
B(C#CC)(O)O |
Origin of Product |
United States |
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